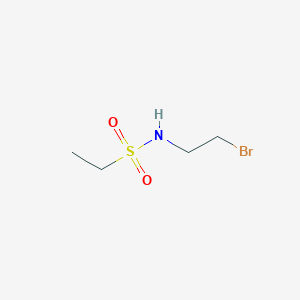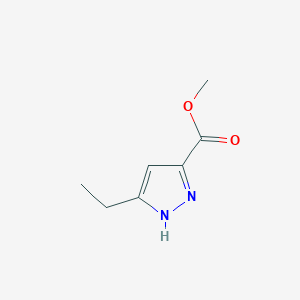
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (4-F3TPC) is an important heterocyclic compound used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Chemical Structure and Activity
The compound 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, due to its unique chemical structure, is a focus of scientific research exploring its potential applications in various fields, including medicinal chemistry and material science. Research has shown that the incorporation of fluoro and trifluoromethyl groups into chemical compounds can significantly alter their biological and physical properties, making them valuable for the development of new pharmacologically active agents and materials with unique properties.
Kinase Inhibition for Cancer Therapy
One area of research involves the development of selective kinase inhibitors for cancer therapy. Compounds similar to 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have demonstrated efficacy in preclinical models of cancer, leading to the advancement of specific analogs into clinical trials. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a structurally related compound, showed complete tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009).
Development of New Analgesics
Another research direction focuses on optimizing the biological properties of chemical compounds for potential analgesic applications. Modifications of the pyridine moiety, similar to those in 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, have been explored to enhance analgesic properties, with specific derivatives showing increased biological activity compared to established drugs (Ukrainets et al., 2015).
Material Science Applications
In material science, the synthesis and characterization of new compounds incorporating fluoro and trifluoromethyl groups have led to the development of polymers and materials with exceptional properties, such as improved solubility, thermal stability, and mechanical strength. These materials are valuable for various applications, including electronics, coatings, and advanced composite materials. For instance, new diphenylfluorene-based aromatic polyamides derived from similar compounds have shown promising results in terms of solubility, thermal stability, and mechanical properties (Hsiao et al., 1999).
properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-19-11(6-8)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVESFDDHAWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=NO)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)


![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)





